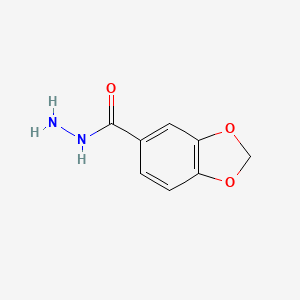
n-Hexyl-delta-9-tetrahydrocannabinol
描述
n-Hexyl-delta-9-tetrahydrocannabinol, also known as n-Hexyl-delta-9-THC or tetrahydrocannabihexol, is a phytocannabinoid. It is the hexyl homologue of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound was first isolated from cannabis plant material in 2020, although it had been known for several decades as a synthetic cannabinoid .
准备方法
n-Hexyl-delta-9-tetrahydrocannabinol can be synthesized from 4-hexylresorcinol. The synthetic route involves the condensation of (1S)-cis-verbenol with 5-n-hexyl-1,3-dihydroxybenzene . This process was studied by Roger Adams as early as 1942 . Industrial production methods often involve the chemical synthesis of this compound from hemp-derived cannabidiol or delta-9-tetrahydrocannabinol isolate to create sufficient quantities for research and product development .
化学反应分析
n-Hexyl-delta-9-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and oxidized derivatives .
科学研究应用
n-Hexyl-delta-9-tetrahydrocannabinol has several scientific research applications. In chemistry, it is used to study the structure-function relationships of cannabinoids. In biology, it is used to investigate the interactions with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors . In medicine, it has potential therapeutic applications, including pain relief, anti-inflammatory effects, and sleep promotion . In industry, it is used in the development of cannabinoid-based products .
作用机制
n-Hexyl-delta-9-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically the cannabinoid 1 and 2 receptors. These interactions promote various effects, including pain relief, anti-inflammatory effects, and euphoria . The compound’s longer n-hexyl side chain allows it to more readily attach to receptors in the brain, making it notably stronger than delta-9-tetrahydrocannabinol .
相似化合物的比较
n-Hexyl-delta-9-tetrahydrocannabinol is similar to other cannabinoids such as delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol. its unique n-hexyl side chain distinguishes it from these compounds, providing it with a different binding affinity and potency . Other similar compounds include delta-8-tetrahydrocannabinol, delta-9-tetrahydrocannabinol, and cannabidihexol .
属性
IUPAC Name |
(6aR,10aR)-3-hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-5-6-7-8-9-16-13-19(23)21-17-12-15(2)10-11-18(17)22(3,4)24-20(21)14-16/h12-14,17-18,23H,5-11H2,1-4H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJVNNFBMZZLFB-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957796 | |
| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36482-24-3 | |
| Record name | n-Hexyl-delta-9-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036482243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alphaR,10alphaR)-3-Hexyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,2R,5S,6S,7S,10R,12S,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1217043.png)

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)







![N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine](/img/structure/B1217063.png)

